molecular formula C13H11ClO3 B14548009 5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one CAS No. 61888-42-4

5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one

Cat. No.: B14548009
CAS No.: 61888-42-4
M. Wt: 250.68 g/mol
InChI Key: LPBDMMKQWGOCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one: is a chemical compound that features a benzodioxole moiety attached to a chlorocyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one typically involves the reaction of 1,3-benzodioxole derivatives with chlorocyclohexenone under specific conditions. One common method includes the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base. The reaction mixture is heated in an oil bath and refluxed for several hours before being cooled to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on the availability and cost-effectiveness for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanol

Uniqueness

5-(2H-1,3-Benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61888-42-4

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-chlorocyclohex-2-en-1-one

InChI

InChI=1S/C13H11ClO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5-6,9H,3-4,7H2

InChI Key

LPBDMMKQWGOCQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1Cl)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.